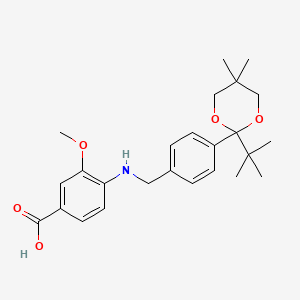
Nvs-stg2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVS-STG2 is a small-molecule compound that acts as a molecular glue, targeting the stimulator of interferon genes (STING) protein. STING is a dimeric transmembrane protein located in the endoplasmic reticulum, playing a crucial role in the innate immune system by inducing pro-inflammatory cytokines and chemokines, including type I interferons . This compound promotes the high-order oligomerization of STING, enhancing its immune signaling capabilities .
Preparation Methods
NVS-STG2 was identified through a screening of the Novartis chemical library, followed by structure-activity relationship studies . The synthetic route involves targeting the STING N-terminal transmembrane domain (TMD) and binding to a cavity formed between the TMDs of two neighboring STING dimers . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
NVS-STG2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution . It binds to pockets between adjacent STING dimer transmembrane domains, effectively acting as a molecular glue . The major product formed from this interaction is the high-order oligomerization of STING, which enhances its immune signaling .
Scientific Research Applications
NVS-STG2 has significant applications in scientific research, particularly in the fields of immunology and oncology. It has been shown to slow tumor growth in hSTING knockin mice bearing MC38 tumors and increase plasma interferon-gamma levels, inducing the T cell priming response . This makes it a promising candidate for cancer immunotherapy . Additionally, this compound is being explored for its potential to enhance adaptive immune responses and promote antitumor immunity .
Mechanism of Action
NVS-STG2 exerts its effects by binding to a newly discovered ligandable site between the transmembrane domains of neighboring STING dimers . This binding induces high-order oligomerization of STING, which is essential for its activation . The activated STING then promotes the recruitment of downstream signaling molecules, leading to the induction of type I interferon and pro-inflammatory cytokine expression .
Comparison with Similar Compounds
NVS-STG2 is unique compared to other STING agonists due to its mechanism of action as a molecular glue . Similar compounds include cyclic di-nucleotides (CDNs) that bind to the cytosolic ligand-binding domain of STING . this compound targets a different site and promotes higher-order oligomerization more effectively . Other similar compounds include NVS-STG1, which was the precursor to this compound but is less potent .
Biological Activity
NVS-STG2 is a novel compound that has garnered attention for its ability to activate the Stimulator of Interferon Genes (STING), a critical component in the innate immune response. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
This compound acts as a molecular glue that facilitates the oligomerization of human STING. The compound binds to a specific pocket between the transmembrane domains of neighboring STING dimers, which is essential for its activation. Unlike other STING agonists that rely on binding to the ligand-binding domain (LBD), this compound operates through interactions with the transmembrane domain (TMD) of STING, highlighting its unique mechanism of action .
Key Findings on Binding and Activation
- Oligomerization : this compound induces high-order oligomerization of STING, which is crucial for initiating downstream signaling pathways associated with immune responses .
- Species Selectivity : The compound selectively activates human STING without affecting mouse STING, making it a valuable tool for studying human-specific immune responses .
- Mutagenesis Studies : Various mutations in the TMD of STING demonstrated that specific residues are critical for this compound binding and activation. For instance, mutations like R95A resulted in significantly reduced activation by this compound while retaining responsiveness to cGAMP, indicating the compound's distinct binding profile .
In Vitro Studies
Functional assays conducted in HEK293T cells showed that this compound effectively elicits potent STING-mediated immune responses. The compound demonstrated significant activation potential compared to other known STING agonists .
In Vivo Studies
In animal models, particularly hSTING knock-in mice, this compound exhibited notable antitumor activities. This suggests its potential as an immunotherapeutic agent in cancer treatment by enhancing the body's immune response against tumors .
Data Summary
The following table summarizes key experimental findings related to this compound:
Case Studies and Applications
- Cancer Immunotherapy : Given its ability to activate STING pathways, this compound could be explored as a therapeutic agent in various cancers where enhancing the immune response is beneficial. Early studies indicate promising results in tumor regression when combined with other immunotherapeutic strategies.
- Viral Infections : The activation of STING is crucial for antiviral responses. Future research may investigate this compound's role in enhancing immunity against viral pathogens, potentially leading to new treatments for viral infections.
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28) |
InChI Key |
CZSPKEVHLRWAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















